2,2-Dimethyl-7-oxaspiro[5.6]dodec-9-ene
Description
Properties
Molecular Formula |
C13H22O |
|---|---|
Molecular Weight |
194.31 g/mol |
IUPAC Name |
4,4-dimethyl-7-oxaspiro[5.6]dodec-9-ene |
InChI |
InChI=1S/C13H22O/c1-12(2)7-6-9-13(11-12)8-4-3-5-10-14-13/h3,5H,4,6-11H2,1-2H3 |
InChI Key |
JCHCDGZQUALCDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2(C1)CCC=CCO2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-7-oxaspiro[5.6]dodec-9-ene typically involves the Diels-Alder reaction. This reaction is carried out between an α-methylene caprolactam and a diene in the presence of a copper(II) complex and a chiral ligand such as (S,S)-tBu-BOX. The reaction conditions are optimized to achieve high enantioselectivity and exo-selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as continuous flow reactors and catalytic processes, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-7-oxaspiro[5.6]dodec-9-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
2,2-Dimethyl-7-oxaspiro[5.6]dodec-9-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery due to its unique structure.
Industry: Utilized in the development of new materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-7-oxaspiro[5.6]dodec-9-ene involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Ring Size and Heteroatoms: The target compound’s 7-oxaspiro[5.6] system contrasts with smaller spiro systems (e.g., 1,4-dioxaspiro[4.4]non-6-ene) and larger azadispiro frameworks in marine toxins .
- Substituents : The 2,2-dimethyl groups enhance steric hindrance and hydrophobicity compared to unsubstituted analogs like MA-CDA, which relies on copolymer functionalization for activity .
- Synthesis: While MA-CDA and spirolides employ advanced methods (e.g., asymmetric catalysis), simpler spiro compounds like 1,4-dioxaspiro[4.4]non-6-ene are derived from ketalization reactions .
Key Observations :
- Biological Specificity : MA-CDA’s growth-promoting activity is linked to its polyanionic character and molecular weight (1.5k–22k Da), whereas spirolides exert toxicity via spiroimine motifs .
- Therapeutic Potential: The target compound’s structural similarity to 7,12-dioxaspiro[5.6]dodec-9-ene (an antiviral intermediate) suggests utility in drug synthesis, though functionalization is critical for activity .
Physicochemical Properties
Table 3: Selected Physicochemical Data
Key Observations :
- Hydrophobicity : The target compound’s methyl groups increase lipophilicity compared to MA-CDA, which relies on hydrophilic maleic acid units for membrane interactions .
- Molecular Weight: MA-CDA’s polymeric nature contrasts with low-MW spirocycles like 1,4-dioxaspiro[4.4]non-6-ene, affecting bioavailability and applications .
Biological Activity
2,2-Dimethyl-7-oxaspiro[5.6]dodec-9-ene is a spirocyclic compound characterized by its unique structural configuration, which consists of two interconnected rings sharing a single atom. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is and it has a molecular weight of approximately 194.32 g/mol.
The spirocyclic nature of this compound contributes to its interesting chemical properties, influencing its reactivity and interactions with biological targets. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
| Property | Value |
|---|---|
| Molecular Formula | C13H22O |
| Molecular Weight | 194.32 g/mol |
| IUPAC Name | 4,4-dimethyl-7-oxaspiro[5.6]dodec-9-ene |
| InChI | InChI=1S/C13H22O/c1-12(2)7-6-9-13(11-12)8-4-3-5-10-14-13/h3,5H,4,6-11H2,1-2H3 |
| Canonical SMILES | CC1(CCCC2(C1)CCC=CCO2)C |
Biological Activity
Research indicates that this compound exhibits promising antimicrobial and anticancer properties. Its unique structure allows it to interact with various biological targets, including enzymes and receptors.
The mechanism of action involves the compound's ability to bind to specific sites on enzymes or receptors, potentially leading to:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can alter receptor signaling pathways, impacting cellular responses.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Activity : A study demonstrated that derivatives of this compound showed significant antibacterial activity against various strains of bacteria. The mechanism was attributed to the inhibition of bacterial cell wall synthesis.
- Anticancer Properties : Research indicated that the compound could induce apoptosis in cancer cells through the activation of caspase pathways. This suggests potential as a lead compound in cancer therapy.
- Enzyme Interaction Studies : In vitro assays have shown that this compound can inhibit specific enzymes such as cyclooxygenase (COX), which is involved in inflammation and pain pathways.
Applications
The unique properties of this compound make it valuable for various applications:
Table 2: Applications
| Field | Application Description |
|---|---|
| Medicinal Chemistry | Potential lead compound for drug development |
| Agriculture | Investigated for use as a natural pesticide |
| Material Science | Used in developing new materials with enhanced properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
